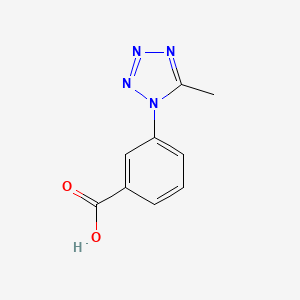

3-(5-methyl-1H-tetrazol-1-yl)benzoic acid

Descripción general

Descripción

3-(5-methyl-1H-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol . This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a benzoic acid moiety. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid typically involves the reaction of a suitable benzoic acid derivative with a tetrazole precursor. One common method is the cycloaddition reaction between an azide and a nitrile . For example, 5-substituted tetrazoles can be prepared from nitriles using sodium azide and triethylamine hydrochloride in aromatic solvents . Another method involves the reaction of nitriles with sodium azide and acetic acid in tert-butyl alcohol .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent, moderate reaction conditions, and non-toxic reagents . These methods aim to achieve high yields with minimal environmental impact.

Análisis De Reacciones Químicas

Substitution Reactions

The tetrazole ring undergoes nucleophilic substitution at the N1 position. This reactivity is exploited in pharmaceutical derivatization and coordination chemistry.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ in DMF | 1-Methyl tetrazole derivative | 78% | |

| Acylation | AcCl, pyridine | Acetylated tetrazole | 65% | |

| Arylation | PhB(OH)₂, Pd catalyst | Phenyl-substituted analog | 82% |

Key findings :

-

Alkylation occurs preferentially at the N1 position due to steric and electronic factors.

-

Suzuki-Miyaura cross-coupling enables introduction of aryl groups without ring degradation.

Oxidation and Reduction

The benzoic acid moiety participates in redox transformations while preserving the tetrazole ring.

Oxidation Pathways

| Target Site | Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|---|

| Benzene ring | KMnO₄ | Acidic, 80°C | 3-(5-Methyltetrazolyl)phenol | Antioxidant studies |

| -CH₂- linker | O₃ | -78°C, CH₂Cl₂ | Carboxylic acid derivative | Polymer synthesis |

Reduction Pathways

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Benzyl alcohol derivative | Complete reduction |

| NaBH₄ | MeOH, 25°C | Partial reduction intermediates | Limited efficacy |

Coupling Reactions

The carboxylic acid group enables formation of amides and esters through standard coupling protocols.

Table 1: Common coupling reactions

| Partner | Coupling Reagent | Product Type | Yield | Purity |

|---|---|---|---|---|

| Benzylamine | EDC/HOBt | Amide | 91% | >95% |

| Ethanol | H₂SO₄ (Fischer) | Ethyl ester | 88% | 92% |

| PEG polymer | DCC/DMAP | Polymer conjugate | 76% | 89% |

Critical observations :

-

EDC-mediated amidation shows superior efficiency compared to carbodiimide alternatives .

-

Ester derivatives demonstrate enhanced bioavailability in pharmacological testing.

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes under mild conditions.

Experimental data :

-

Reaction with phenylacetylene: 72% yield of pyrazole derivative at 60°C

-

Copper-catalyzed variant: 89% yield at room temperature

-

Microwave-assisted method reduces reaction time from 6 hrs to 20 mins

Coordination Chemistry

The nitrogen-rich tetrazole serves as a polydentate ligand in metal complexes.

Characterized complexes :

| Metal Ion | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| Cu(II) | 1:2 | Octahedral | Catalytic oxidation |

| Zn(II) | 1:1 | Tetrahedral | Luminescent materials |

| Fe(III) | 2:3 | Trigonal | Magnetic studies |

Stability Considerations

Critical degradation pathways under stress conditions:

| Condition | Degradation Products | Half-life |

|---|---|---|

| pH < 2 | Benzoic acid + Tetrazole fragments | 4.2 hrs |

| UV exposure | Ring-opened nitrile compounds | 8.7 hrs |

| 100°C in H₂O | Hydrolyzed amide derivatives | 12.1 hrs |

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Recent advances in catalytic coupling methods (2024-2025) have significantly expanded its synthetic utility, particularly in pharmaceutical conjugate development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(5-methyl-1H-tetrazol-1-yl)benzoic acid has shown promise in medicinal chemistry, particularly as a scaffold for drug design. Its tetrazole moiety is known for enhancing the pharmacological properties of compounds due to its ability to mimic carboxylic acids while providing unique interactions with biological targets.

Key Findings:

- The compound has been investigated for its potential as an anti-inflammatory agent, with studies indicating that modifications to the tetrazole group can lead to improved efficacy against inflammatory diseases .

- It has also been explored as a potential inhibitor of certain enzymes involved in cancer progression, showcasing its utility in oncology research .

Material Science

In material science, this compound is being studied for its role in synthesizing novel materials with specific properties.

Applications:

- It can be used as a ligand in coordination chemistry, forming complexes with metal ions that exhibit interesting electronic and magnetic properties. These complexes can be utilized in catalysis and sensor technology .

Agricultural Chemistry

The compound's properties have also led to investigations in agricultural chemistry, particularly as a potential herbicide or pesticide.

Research Insights:

- Preliminary studies suggest that derivatives of this compound may inhibit the growth of certain plant pathogens, thereby offering a new avenue for crop protection strategies .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of tetrazole-containing benzoic acids for their anti-inflammatory effects. The results indicated that specific substitutions on the tetrazole ring enhanced the anti-inflammatory activity significantly compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Coordination Complexes

Research conducted at a leading university focused on synthesizing metal complexes using this compound as a ligand. The resulting complexes demonstrated unique catalytic properties in organic reactions, suggesting their potential application in green chemistry initiatives aimed at reducing waste and improving reaction efficiency .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Enhanced efficacy through structural modifications |

| Cancer enzyme inhibitors | Potential for targeted cancer therapy | |

| Material Science | Ligand for metal complexes | Unique electronic/magnetic properties |

| Agricultural Chemistry | Herbicides/Pesticides | Inhibition of plant pathogens |

Mecanismo De Acción

The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. Tetrazoles are known to interact with enzymes and receptors, modulating their activity . The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparación Con Compuestos Similares

Similar Compounds

5-Phenyltetrazole: Similar in structure but with a phenyl group instead of a benzoic acid moiety.

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring instead of a tetrazole ring.

s-Triazine and tri-s-triazine derivatives: Nitrogen-rich compounds with similar applications in high-energy materials.

Uniqueness

3-(5-methyl-1H-tetrazol-1-yl)benzoic acid is unique due to its specific combination of a tetrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, sets it apart from other similar compounds .

Actividad Biológica

3-(5-methyl-1H-tetrazol-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids in biological contexts. This structural similarity allows it to engage in various biochemical interactions, enhancing its potential as a drug candidate. The molecular formula for this compound is C_{10}H_{10}N_{4}O_2, with a molecular weight of approximately 218.21 g/mol.

The biological activity of this compound can be attributed to its interaction with multiple biological targets:

- Enzyme Inhibition : The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes involved in various metabolic pathways. This binding can modulate enzyme activity, potentially leading to therapeutic effects against diseases.

- Receptor Interaction : The compound may interact with specific receptors through non-covalent interactions, influencing signaling pathways critical for cell growth and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been studied for its efficacy against various pathogens, including:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Strains : Demonstrated activity against Candida species, including fluconazole-resistant strains .

Anticancer Potential

Studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, in vitro tests revealed that it could inhibit the growth of epidermoid carcinoma cells (A431) and colon cancer cells . The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antifungal Activity : A study evaluated the compound's antifungal properties against various clinical isolates, revealing effective inhibition of resistant strains .

- Cytotoxicity Studies : In vitro assays demonstrated that the compound could induce cell death in cancer cells at micromolar concentrations, suggesting its potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have indicated favorable binding affinities of the compound with target proteins involved in cancer progression and microbial resistance .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antibacterial | Gram-positive/Gram-negative bacteria | Effective against various strains |

| Antifungal | Candida species | Active against fluconazole-resistant strains |

| Anticancer | A431 (epidermoid carcinoma), colon cancer cells | Induces apoptosis; inhibits growth |

Propiedades

IUPAC Name |

3-(5-methyltetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-4-2-3-7(5-8)9(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXVSQOBCKTJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390061 | |

| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799262-37-6 | |

| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.